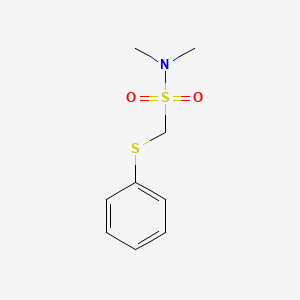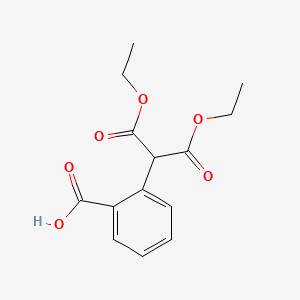
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester is an organic compound with the molecular formula C14H16O6. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a 2-carboxyphenyl group and two ethyl ester groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-carboxyphenylacetic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acids, which can then participate in various biochemical pathways. The phenyl group may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, 2-propenyl-, diethyl ester
- Malonic acid, diethyl ester
- Propanedioic acid, 2-(2-carboxyphenyl)-, 1,3-dimethyl ester
Uniqueness
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester is unique due to the presence of the 2-carboxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
52962-28-4 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(1,3-diethoxy-1,3-dioxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h5-8,11H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
YGWJUHHTFAOCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


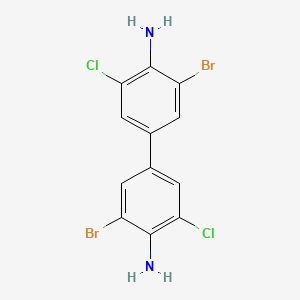

![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
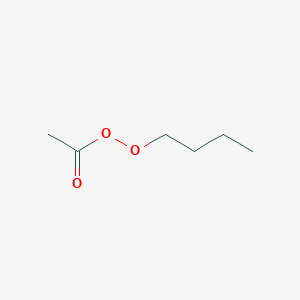

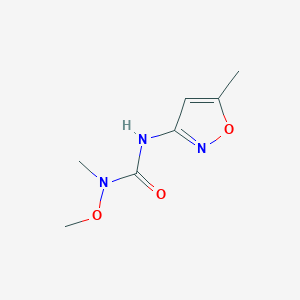
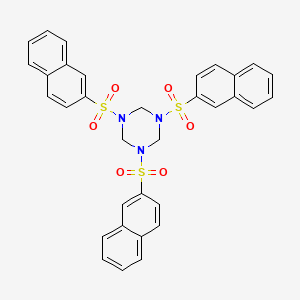
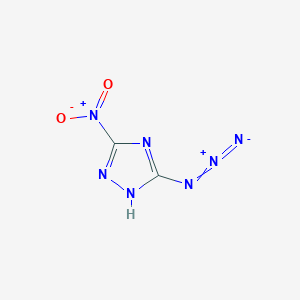
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)

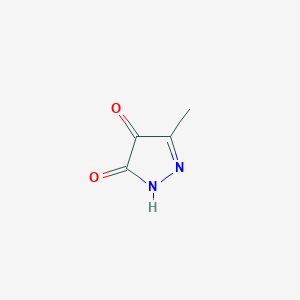
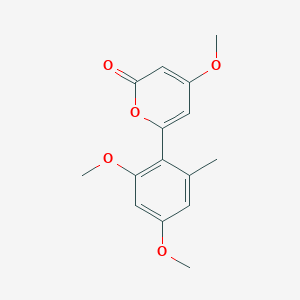
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
